(1R,2R,4S)-limonene-1,2-diol
Description
Natural Isolation and Identification in Biological Sources
(1R,2R,4S)-limonene-1,2-diol, along with its enantiomer (1S,2S,4R)-limonene-1,2-diol, has been identified as a constituent of various plants. nih.gov
This compound is found in the metabolomes of several plant species, including:
Citrus medica (Citron): (1S,2S,4R)-Limonene-1,2-diol has been reported in this citrus fruit. nih.govsmolecule.comnih.govwikidata.org
Dracocephalum kotschyi: This plant is another natural source of (1S,2S,4R)-limonene-1,2-diol. nih.govsmolecule.comnih.govscience.gov
Lippia rubella: Two diastereomers of limonene-1,2-diol, including the (1S,2S,4R) isomer, have been isolated from this plant species. researchgate.net
Terpenes, including limonene (B3431351) and its derivatives, constitute the largest class of plant secondary metabolites. nih.gov These compounds are not directly involved in the primary functions of growth, development, and reproduction. Instead, they often play a crucial role in the plant's interaction with its environment. While the specific functions of this compound in plant secondary metabolism are still under investigation, related compounds are known to be involved in defense mechanisms against herbivores and pathogens, as well as in attracting pollinators.
Microbial Degradation and Biosynthetic Pathways
The biogenesis of this compound is intricately linked to the microbial degradation of limonene, a common monoterpene.
The bacterium Rhodococcus erythropolis DCL14 is a well-studied example of a microorganism capable of utilizing both (4R)- and (4S)-limonene as its sole source of carbon and energy. nih.govnih.gov This bacterium possesses a novel degradation pathway for limonene. nih.gov In the degradation of (4S)-limonene by R. erythropolis DCL14, this compound is formed as a key intermediate. nih.govnih.gov The degradation pathway also produces other compounds, including (1R,4S)-1-hydroxy-2-oxolimonene and (3S)-3-isopropenyl-6-oxoheptanoate. science.govnih.govgrafiati.comresearchgate.net
Table 1: Intermediates in the Degradation of Limonene Enantiomers by Rhodococcus erythropolis DCL14
| Limonene Enantiomer | Intermediate Compounds |
|---|---|
| (4R)-Limonene | (1S,2S,4R)-limonene-1,2-diol, (1S,4R)-1-hydroxy-2-oxolimonene, (3R)-3-isopropenyl-6-oxoheptanoate |
| (4S)-Limonene | This compound, (1R,4S)-1-hydroxy-2-oxolimonene, (3S)-3-isopropenyl-6-oxoheptanoate |
Data sourced from references nih.govgrafiati.com.
The formation of this compound from (4S)-limonene in R. erythropolis DCL14 is a multi-step enzymatic process.
The initial step in the degradation pathway is the epoxidation of the 1,2-double bond of limonene. nih.gov This reaction is catalyzed by a novel enzyme, limonene 1,2-monooxygenase. nih.govwikipedia.org This enzyme is dependent on both flavin adenine (B156593) dinucleotide (FAD) and nicotinamide (B372718) adenine dinucleotide (NADH) for its activity. nih.govnih.govgrafiati.commdpi.com It acts on both enantiomers of limonene to form limonene-1,2-epoxide (B132270). nih.govuniprot.org While NADH is the preferred cofactor, NADPH can also be used, albeit with lower efficiency. genome.jp
The enzymatic reaction can be summarized as follows: (S)-limonene + NAD(P)H + H+ + O2 → 1,2-epoxymenth-8-ene + NAD(P)+ + H2O genome.jp
Following the formation of limonene-1,2-epoxide, a cofactor-independent enzyme, limonene-1,2-epoxide hydrolase, catalyzes the hydrolysis of the epoxide ring to yield limonene-1,2-diol. nih.govnih.govgrafiati.comasm.org Specifically, the stereoisomers of (4S)-limonene-1,2-epoxide are converted into optically pure this compound. nih.gov
Table 2: Enzymes Involved in the Initial Steps of Limonene Degradation in Rhodococcus erythropolis DCL14
| Enzyme | EC Number | Function | Cofactors |
|---|---|---|---|
| Limonene 1,2-monooxygenase | 1.14.13.107 | Epoxidation of limonene to limonene-1,2-epoxide | FAD, NADH (or NADPH) |
| Limonene-1,2-epoxide hydrolase | 3.3.2.8 | Hydrolysis of limonene-1,2-epoxide to limonene-1,2-diol | None required |
Data sourced from references nih.govnih.govgrafiati.comgenome.jpasm.orgnih.gov.
Structure
3D Structure
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(1R,2R,4S)-1-methyl-4-prop-1-en-2-ylcyclohexane-1,2-diol |
InChI |
InChI=1S/C10H18O2/c1-7(2)8-4-5-10(3,12)9(11)6-8/h8-9,11-12H,1,4-6H2,2-3H3/t8-,9+,10+/m0/s1 |
InChI Key |
WKZWTZTZWGWEGE-IVZWLZJFSA-N |
SMILES |
CC(=C)C1CCC(C(C1)O)(C)O |
Isomeric SMILES |
CC(=C)[C@H]1CC[C@@]([C@@H](C1)O)(C)O |
Canonical SMILES |
CC(=C)C1CCC(C(C1)O)(C)O |
Origin of Product |
United States |
Occurrence and Biogenesis of 1r,2r,4s Limonene 1,2 Diol
Microbial Degradation and Biosynthetic Pathways
Enzymatic Transformations in Biogenesis
Limonene-1,2-Epoxide (B132270) Hydrolase (LEH) Activity
The conversion of limonene-1,2-epoxide to limonene-1,2-diol is catalyzed by the enzyme limonene-1,2-epoxide hydrolase (LEH), formally known as EC 3.3.2.8. wikipedia.orgcnr.it This enzyme is distinct from many other epoxide hydrolases due to its unique structure and catalytic mechanism. wikipedia.orgtno.nl Found in Rhodococcus erythropolis DCL14, LEH plays a crucial role in the limonene (B3431351) degradation pathway. wikipedia.orgebi.ac.uk
The hydrolysis of limonene-1,2-epoxide by LEH proceeds via a one-step, concerted mechanism, which is different from the two-step sequence involving a covalent enzyme-substrate intermediate seen in classic epoxide hydrolases. wikipedia.orgtno.nlnih.govnih.gov In this mechanism, a water molecule performs a nucleophilic attack on an electrophilic carbon of the epoxide ring. wikipedia.orgebi.ac.uk Theoretical studies suggest this attack preferentially occurs at the more substituted carbon (C1) of the epoxide. wikipedia.org
The reaction is a general acid/general base-catalyzed process. nih.govdiva-portal.org The enzyme facilitates the deprotonation of the attacking water molecule and the simultaneous protonation of the epoxide oxygen, leading to the opening of the ring and the formation of the vicinal diol product. ebi.ac.uknih.govdiva-portal.org The activation energies calculated for the nucleophilic attack at the more and less substituted carbons are 16.9 kcal/mol and 25.1 kcal/mol, respectively, indicating a preference for attack at the more substituted carbon. wikipedia.org
The active site of LEH contains a deep, largely hydrophobic pocket with a key cluster of polar amino acid residues at its base. tno.nlnih.govnih.gov Site-directed mutagenesis and structural studies have identified a catalytic triad (B1167595) composed of Asp101, Arg99, and Asp132 as essential for the enzyme's function. wikipedia.orgtno.nlnih.gov
Within this triad, Asp132 acts as a general base, abstracting a proton from the nucleophilic water molecule to increase its reactivity. wikipedia.orgebi.ac.uknih.govdiva-portal.org Concurrently, Asp101 acts as a general acid, donating a proton to the epoxide oxygen, which facilitates the opening of the strained ring. wikipedia.orgebi.ac.uknih.govdiva-portal.org The positively charged Arg99 residue is crucial for stabilizing the negative charges on both Asp101 and Asp132, and it may function as a proton shuttle to regenerate the active site after the reaction. wikipedia.orgebi.ac.uk Other residues, such as Tyr53 and Asn55, help to correctly position and activate the water molecule for the nucleophilic attack through hydrogen bonding. wikipedia.orgebi.ac.uk
| Residue | Role in Catalysis | Reference |
|---|---|---|
| Asp132 | Acts as a general base to deprotonate and activate the water molecule. | wikipedia.orgebi.ac.ukdiva-portal.org |
| Asp101 | Acts as a general acid to protonate the epoxide oxygen, facilitating ring opening. | wikipedia.orgebi.ac.ukdiva-portal.org |
| Arg99 | Stabilizes the negative charges of the aspartate residues and may act as a proton shuttle. | wikipedia.orgebi.ac.uk |
| Tyr53 | Positions and activates the water molecule via hydrogen bonding. | wikipedia.orgebi.ac.uk |
| Asn55 | Positions and activates the water molecule via hydrogen bonding. | wikipedia.orgebi.ac.uk |
A significant characteristic of LEH is its ability to perform enantioconvergent hydrolysis. wikipedia.orgebi.ac.uk When presented with a racemic mixture of limonene-1,2-epoxide, which contains multiple stereoisomers, the enzyme selectively produces a single enantiomer of the diol product. wikipedia.org Specifically, when the substrate has an S chiral center at the C4 position, such as (4S)-limonene-1,2-epoxide, LEH exclusively yields the (1R,2R,4S)-limonene-1,2-diol product. nih.govwikipedia.org This is achieved regardless of whether the starting epoxide is in the cis or trans configuration. wikipedia.org This property makes LEH a valuable biocatalyst for industrial applications requiring the synthesis of enantiomerically pure chemicals. wikipedia.orgcnr.it
LEH exhibits a high degree of stereochemical selectivity. The enzyme's active site architecture dictates which stereoisomer of the substrate is processed and the stereochemistry of the resulting product. wikipedia.org For substrates with a (4S)-isopropenyl group, the enzymatic hydrolysis results in the formation of only this compound. wikipedia.org Conversely, substrates with a (4R)-isopropenyl group are converted into (1S,2S,4R)-limonene-1,2-diol. wikipedia.orgebi.ac.uk
The enzyme also shows a preference for certain substrate stereoisomers. For instance, it has been observed that LEH preferentially hydrolyzes (1R,2S) limonene epoxides before acting on the (1S,2R) stereoisomers. wikipedia.org However, the presence of the less preferred (1S,2R) substrates does not inhibit the rate of hydrolysis of the preferred stereoisomers, suggesting they are weak competitive inhibitors. wikipedia.org While highly selective for its natural substrate, the wild-type LEH shows limited stereoselectivity for other types of epoxides, a characteristic that has been a target for modification through directed evolution. nih.govacs.org
| Substrate Stereochemistry (at C4) | Product Enantiomer | Reference |
|---|---|---|
| 4S (e.g., (4S)-limonene-1,2-epoxide) | This compound | nih.govwikipedia.org |
| 4R (e.g., (4R)-limonene-1,2-epoxide) | (1S,2S,4R)-limonene-1,2-diol | wikipedia.orgebi.ac.uk |
Enantioconvergent Hydrolysis for Single Enantiomer Production
Limonene-1,2-Diol Dehydrogenase Activity (DCPIP-dependent)
Following the formation of limonene-1,2-diol, the next step in the degradation pathway in Rhodococcus erythropolis DCL14 involves a dehydrogenase. nih.gov Cell extracts from this bacterium have shown both NAD+-dependent and DCPIP (2,6-dichlorophenolindophenol)-dependent dehydrogenase activities for both (1S,2S,4R)- and this compound. nih.gov However, only the DCPIP-dependent limonene-1,2-diol dehydrogenase activity was specifically induced after the cells were grown on limonene, indicating it is the primary enzyme involved in the in vivo pathway. nih.gov This enzyme activity was found to be maximal at a pH of 6.0. nih.gov The product of this dehydrogenation reaction, when starting with (1S,2S,4R)-limonene-1,2-diol, was identified as 1-hydroxy-2-oxolimonene. nih.gov This suggests that in the degradation of (4S)-limonene, this compound is converted to (1R,4S)-1-hydroxy-2-oxolimonene. nih.gov
Identification of Biosynthetic Intermediates
The biosynthetic pathway for the degradation of limonene in Rhodococcus erythropolis DCL14 has been elucidated through the identification of several key intermediates. For the degradation of (4S)-limonene, the pathway proceeds through a series of specific compounds. nih.gov
The identified intermediates in the (4S)-limonene degradation pathway are:
(4S)-Limonene-1,2-epoxide : Formed by the initial epoxidation of (4S)-limonene. nih.gov
This compound : The product of the hydrolysis of (4S)-limonene-1,2-epoxide, catalyzed by LEH. nih.gov
(1R,4S)-1-Hydroxy-2-oxolimonene : Formed by the dehydrogenation of this compound. nih.gov
Further downstream intermediates include 7-hydroxy-4-isopropenyl-7-methyl-2-oxo-oxepanone and (3S)-3-isopropenyl-6-oxoheptanoate. nih.gov The identification of these compounds confirms a novel degradation pathway that begins with epoxidation at the 1,2-double bond of limonene. nih.gov
Limonene-1,2-Epoxide as a Central Metabolite
The biotransformation of limonene to limonene-1,2-diol proceeds through a critical intermediate: limonene-1,2-epoxide. asm.orgnih.govmdpi.com This initial step involves the epoxidation of the 1,2-double bond of the limonene ring. asm.org In the case of (S)-(-)-limonene, this epoxidation leads to the formation of (1R,2R,4S)-limonene-1,2-epoxide.
This epoxide is then hydrolyzed by the enzyme limonene-1,2-epoxide hydrolase (LEH). wikipedia.orgresearchgate.net This enzyme catalyzes the opening of the epoxide ring by the addition of a water molecule, resulting in the formation of the corresponding diol. wikipedia.org The hydrolysis of (1R,2R,4S)-limonene-1,2-epoxide specifically yields this compound. wikipedia.org This enzymatic step is essential for the detoxification and further metabolism of limonene within the microorganism. wikipedia.orgresearchgate.net
Subsequent Oxidation Products
In Rhodococcus erythropolis DCL14, limonene-1,2-diol is further oxidized to 1-hydroxy-2-oxolimonene by a specific dehydrogenase. asm.orgmdpi.comnih.gov This ketone can then undergo a Baeyer-Villiger oxidation, catalyzed by a monooxygenase, to form a lactone, 7-hydroxy-4-isopropenyl-7-methyl-2-oxo-oxepanone . nih.govasm.org This lactone can spontaneously rearrange to form 3-isopropenyl-6-oxoheptanoate . nih.govasm.org This compound is a key intermediate that connects the limonene degradation pathway to other metabolic routes, such as the metabolism of carveol (B46549) and dihydrocarveol. vulcanchem.comwur.nl
Interactive Data Table: Limonene Metabolites
| Compound | Precursor | Key Enzyme(s) |
| (1R,2R,4S)-Limonene-1,2-epoxide | (S)-(-)-Limonene | Limonene 1,2-monooxygenase |
| This compound | (1R,2R,4S)-Limonene-1,2-epoxide | Limonene-1,2-epoxide hydrolase |
| 1-Hydroxy-2-oxolimonene | Limonene-1,2-diol | Limonene-1,2-diol dehydrogenase |
| 7-Hydroxy-4-isopropenyl-7-methyl-2-oxo-oxepanone | 1-Hydroxy-2-oxolimonene | 1-hydroxy-2-oxolimonene 1,2-monooxygenase |
| 3-Isopropenyl-6-oxoheptanoate | 7-Hydroxy-4-isopropenyl-7-methyl-2-oxo-oxepanone | Spontaneous rearrangement |
Influence of Initial Limonene Stereochemistry on Biotransformation Products
The stereochemistry of the initial limonene enantiomer dictates the stereochemical outcome of the biotransformation products. The enzymatic machinery of the microorganisms exhibits a high degree of stereospecificity.
The biotransformation of (S)-(-)-limonene exclusively yields (-)-(1R,2R,4S)-limonene-1,2-diol. researchgate.net This is a direct consequence of the stereospecific epoxidation of the (4S)-limonene to form the corresponding (1R,2R,4S)-limonene-1,2-epoxide, which is then hydrolyzed with retention of stereochemistry at the C4 position. researchgate.netwikipedia.org
Conversely, the biotransformation of (R)-(+)-limonene leads to the formation of the enantiomeric diol, (+)-(1S,2S,4R)-limonene-1,2-diol. researchgate.net This stereochemical fidelity highlights the precise control exerted by the enzymes involved in the metabolic pathway. Fungal biotransformation studies have consistently shown that the (4R) configuration of the starting limonene is maintained in the (1S,2S,4R)-diol product.
This stereospecificity is not limited to the formation of the diol. The subsequent oxidation products also exhibit stereochemistry dependent on the initial limonene enantiomer. For instance, the degradation of (4S)-limonene leads to (1R,4S)-1-hydroxy-2-oxolimonene and (3S)-3-isopropenyl-6-oxoheptanoate, while the degradation of (4R)-limonene produces the opposite enantiomers. asm.org
Interactive Data Table: Stereochemistry of Limonene Biotransformation
| Initial Limonene Enantiomer | Key Metabolites |
| (S)-(-)-Limonene | (-)-(1R,2R,4S)-Limonene-1,2-diol, (1R,4S)-1-hydroxy-2-oxolimonene, (3S)-3-isopropenyl-6-oxoheptanoate |
| (R)-(+)-Limonene | (+)-(1S,2S,4R)-Limonene-1,2-diol, (1S,4R)-1-hydroxy-2-oxolimonene, (3R)-3-isopropenyl-6-oxoheptanoate |
Chemical Synthesis and Asymmetric Methodologies for 1r,2r,4s Limonene 1,2 Diol
Conventional Chemical Routes
Traditional chemical synthesis provides several pathways to (1R,2R,4S)-limonene-1,2-diol, primarily through the transformation of limonene (B3431351) or its epoxides. These methods often involve acid or base catalysis and controlled oxidation reactions.
Acid- and Base-Catalyzed Hydrolysis of Limonene Oxide Diastereomers
The hydrolysis of limonene oxide, a key intermediate derived from limonene, is a common method for producing limonene-1,2-diol. This reaction involves the ring-opening of the epoxide and can be catalyzed by either acids or bases.
Acid-catalyzed hydrolysis of a mixture of (4S)-limonene-1,2-epoxide diastereomers can produce (−)-limonene-1,2-diol, which is a mixture containing the (1R,2R,4S) isomer. nih.gov For example, treating (4R)-limonene-1,2-epoxide with dilute sulfuric acid (H₂SO₄) yields a mixture of the corresponding (1S,2S,4R) and (1R,2R,4R) diols. nih.govasm.org A similar approach using (4S)-limonene-1,2-epoxide would be expected to yield the enantiomeric products, including this compound. While effective in producing the diol, these chemical hydrolysis methods can lack the high stereoselectivity seen in enzymatic processes. cnr.it The choice of starting material, specifically the stereochemistry at the C4 position of limonene oxide, dictates the configuration of the resulting diol. Starting with (4S)-limonene oxide is crucial for obtaining the (1R,2R,4S) configuration in the final diol product. wikipedia.org
| Starting Material | Catalyst/Reagents | Product(s) | Reference |
| (4R)-Limonene-1,2-epoxide | 2 N H₂SO₄, Water | (+)-Limonene-1,2-diol [(1S,2S,4R) and (1R,2R,4R) isomers] | nih.govasm.org |
| (4S)-Limonene-1,2-epoxide | Acid (e.g., H₂SO₄) | (−)-Limonene-1,2-diol [(1R,2R,4S) and (1S,2S,4S) isomers] | nih.gov |
Controlled Oxidative Reactions of Limonene
Direct oxidation of limonene can also be a route to limonene-1,2-diol, often proceeding through an epoxide intermediate. Various catalytic systems have been explored to control this oxidation process.
The oxidation of limonene using hydrogen peroxide (H₂O₂) over a γ-Al₂O₃ catalyst in ethyl acetate (B1210297) has been studied. acs.orgnih.gov This system primarily yields limonene oxide. The subsequent conversion of the epoxide to the diol is influenced by the presence of water; minimizing water content increases the rate of limonene oxidation while decreasing the rate of the secondary reaction to the diol. acs.orgnih.gov Another approach involves using zeolitic imidazolate framework ZIF-67(Co) as a catalyst with tert-butyl hydroperoxide (t-BHP) as the oxidant. mdpi.com This reaction produces a mixture of oxidized products, including carvone, limonene-1,2-oxides, and limonene-1,2-diols, with the diol being formed from the hydrolysis of the intermediate epoxide. mdpi.com
| Catalyst | Oxidant | Solvent | Key Products | Reference |
| γ-Al₂O₃ | H₂O₂ | Ethyl Acetate | Limonene oxide, Limonene-1,2-diol | acs.orgnih.gov |
| ZIF-67(Co) | t-BHP | Acetic Acid | Carvone, Limonene-1,2-oxides, Limonene-1,2-diols | mdpi.com |
| V₂O₅/TiO₂ | - | - | Carvone, Limonene-1,2-diol, Oligomers | nih.gov |
| Ti-MCM-41 | 35 wt % H₂O₂(aq) | - | Carveol (B46549), Carvone, Limonene epoxide | nih.gov |
Stereoselective and Regioselective Synthesis of Specific Limonene-1,2-Diol Diastereomers
Achieving high stereochemical and regiochemical control is paramount for synthesizing a single, pure diastereomer like this compound. This often involves the selective transformation of a specific limonene oxide isomer.
Kinetic resolution provides an effective strategy for separating diastereomeric mixtures of limonene oxides. This method relies on the differential reaction rates of the isomers with a chiral reagent or catalyst.
One study demonstrated a simple kinetic separation of a 1:1 diastereomeric mixture of (R)-(+)-limonene oxides. grafiati.comresearchgate.net By using (R)-N-(α-methylbenzyl) ethyl carbamate (B1207046) as a catalyst for hydrolysis, the cis-limonene oxide was selectively converted to the 1,2-diol, leaving the trans-limonene oxide largely unreacted, which could be recovered with up to 75% yield. grafiati.comresearchgate.netresearchgate.net Conversely, using a secondary amine nucleophile, (R)-N-methyl-(α-methyl-benzyl)amine, the trans-isomer was selectively opened, leaving the cis-limonene oxide unreacted. grafiati.comresearchgate.net This selective hydrolysis allows for the isolation of specific diastereomers of limonene oxide, which can then be converted to the corresponding pure diols.
The absolute stereochemistry of the final diol product is directly linked to the stereochemistry of the starting limonene or limonene oxide. The synthesis of this compound requires starting with (S)-(-)-limonene or its corresponding epoxide. nih.govsemanticscholar.org
A powerful chemoenzymatic strategy involves the stereospecific epoxidation of (S)-limonene using a peroxygenase from oat flour, which produces cis-(S)-limonene oxide with excellent diastereoselectivity (>98%). cnr.itnih.govsemanticscholar.org This pure epoxide can then undergo hydrolysis to yield enantiopure (1R,2R,4S)-1,2-diol. nih.govsemanticscholar.org This tandem protocol combines the selectivity of an enzyme for the first step with a subsequent chemical or enzymatic hydrolysis, providing excellent control over the final stereochemical configuration. nih.gov The use of specific enzymes, such as limonene epoxide hydrolase, is particularly effective in this regard, as they can convert both cis and trans isomers of (4S)-limonene-1,2-epoxide into a single, optically pure product: this compound. nih.govasm.org
Selective Hydrolysis of cis- and trans-Limonene Oxide Mixtures
Biocatalytic and Chemoenzymatic Synthesis Approaches
Biocatalysis offers a highly selective and environmentally friendly alternative to conventional chemical synthesis. Enzymes, particularly epoxide hydrolases, are capable of remarkable stereoselectivity and enantioconvergence, making them ideal for producing optically pure compounds like this compound.
The biotransformation of (S)-(-)-limonene using fungi such as Colletotrichum nymphaeae and Fusarium oxysporum has been shown to produce exclusively (-)-(1R,2R,4S)-limonene-1,2-diol. researchgate.net This demonstrates the high stereospecificity of the fungal enzymatic systems.
A key enzyme in this field is limonene-1,2-epoxide (B132270) hydrolase (LEH), notably from the bacterium Rhodococcus erythropolis DCL14. nih.govasm.orgnih.gov This enzyme exhibits enantioconvergent properties; it can hydrolyze a racemic mixture of limonene epoxides to yield a single enantiomer of the diol. wikipedia.org Specifically, when presented with both stereoisomers of (4S)-limonene-1,2-epoxide (a cis/trans mixture), the LEH from R. erythropolis converts both into optically pure this compound. nih.govasm.org This process starts with the epoxidation of the 1,2-double bond of limonene, followed by hydrolysis of the epoxide. asm.org
Raw enzymatic preparations from vegetable flours, such as soybean, have also been found to exhibit epoxide hydrolase activity, enabling the stereoconvergent hydrolysis of (4S)-limonene-1,2-oxide to (1R,2R,4S)-(–)-2 as the sole diol product. cnr.it Furthermore, the intensification of these biocatalytic processes has been explored, applying complementary limonene-1,2-epoxide hydrolases to achieve high substrate concentrations (up to 2 M) for the synthesis of this compound. frontiersin.orgfrontiersin.orgresearchgate.net
| Biocatalyst | Substrate | Product | Key Features | Reference |
| Colletotrichum nymphaeae | S-(-)-Limonene | (-)-(1R,2R,4S)-limonene-1,2-diol | Exclusive formation of the (1R,2R,4S) stereoisomer. | researchgate.net |
| Rhodococcus erythropolis DCL14 (LEH) | (4S)-Limonene-1,2-epoxide (cis/trans mixture) | Optically pure this compound | Enantioconvergent hydrolysis of both epoxide stereoisomers. | nih.govasm.org |
| Oat flour peroxygenase / Hydrolysis | (S)-Limonene | Enantiopure (1R,2R,4S)-1,2-diol | Tandem chemoenzymatic protocol with high diastereoselectivity. | nih.govsemanticscholar.org |
| Soybean flour preparation | (4S)-Limonene-1,2-oxide | (1R,2R,4S)-(–)-limonene-1,2-diol | Stereoconvergent hydrolysis using a raw, cost-effective enzyme source. | cnr.it |
Microbial Biotransformation for Enantioselective Production of Limonene-1,2-Diols
Microbial biotransformation presents an effective and environmentally benign approach for producing enantiomerically pure limonene-1,2-diols. researchgate.net Various microorganisms, particularly fungi and bacteria, have been identified for their ability to stereoselectively hydroxylate limonene.
Fungi such as Colletotrichum nymphaeae and Pestalotiopsis mangiferae have demonstrated the ability to convert S-(-)-limonene exclusively to (-)-(1R,2R,4S)-limonene-1,2-diol. researchgate.net For instance, Pestalotiopsis mangiferae LaBMicrA-505, an endophytic fungus, can convert R-(+)-limonene primarily into limonene-1,2-diol, achieving a conversion rate of up to 98.34% under optimized conditions. researchgate.net Another study highlighted the use of Pestalotiopsis versicolor LabMicrA-478, which biotransformed R-(+)-limonene into limonene-1,2-diol (74.97%) and limonene-1,2-epoxide (1.94%). grafiati.com
The bacterium Rhodococcus erythropolis DCL14 is also capable of metabolizing both enantiomers of limonene through a novel degradation pathway that initiates with epoxidation at the 1,2-double bond to form limonene-1,2-epoxide. grafiati.comnih.gov Subsequent enzymatic hydrolysis yields the corresponding diol. Specifically, the degradation of (4S)-limonene by this bacterium produces this compound. grafiati.comnih.gov
Interactive Table: Microbial Biotransformation of Limonene
| Microorganism | Substrate | Major Product | Conversion/Yield | Reference |
| Pestalotiopsis mangiferae LaBMicrA-505 | R-(+)-Limonene | Limonene-1,2-diol | 98.34% | researchgate.net |
| Pestalotiopsis versicolor LabMicrA-478 | R-(+)-Limonene | Limonene-1,2-diol | 74.97% | grafiati.com |
| Colletotrichum nymphaeae | S-(-)-Limonene | (-)-(1R,2R,4S)-limonene-1,2-diol | Not specified | researchgate.net |
| Rhodococcus erythropolis DCL14 | (4S)-Limonene | This compound | Not specified | grafiati.comnih.gov |
Enzymatic Hydrolysis of Limonene Epoxide by Epoxide Hydrolases
Epoxide hydrolases (EHs) are key enzymes in the synthesis of this compound, catalyzing the ring-opening of limonene-1,2-epoxide. This enzymatic hydrolysis is often highly stereoselective and can be enantioconvergent, meaning a racemic mixture of epoxides can be converted into a single enantiomer of the diol. cnr.it
Limonene epoxide hydrolase (LEH), found in bacteria like Rhodococcus erythropolis DCL14, is particularly noteworthy. nih.govwikipedia.org This enzyme converts both stereoisomers of (4S)-limonene-1,2-epoxide into optically pure this compound. nih.gov The process is highly efficient and has been intensified for large-scale synthesis, with substrate concentrations reaching up to 2 M. frontiersin.org
Raw enzymatic preparations from vegetable flours, such as those from soybean and red mung bean, have also been shown to possess epoxide hydrolase activity. cnr.it These preparations can catalyze the stereoselective hydrolysis of (4S)-limonene-1,2-oxide. In a preparative scale reaction using a soybean preparation, (1R,2R,4S)-(-)-limonene-1,2-diol was obtained as the sole diol product with a 53% yield after 44 hours. cnr.it
Novel epoxide hydrolases, Sibe-EH and CH65-EH, identified from metagenomic samples in hot springs, have also demonstrated the ability to hydrolyze (4R)-limonene-1,2-epoxide to form (1S,2S,4R)-limonene-1,2-diol. nih.gov This highlights the potential of discovering new biocatalysts from diverse environments.
Peroxygenase-Catalyzed Stereospecific Epoxidation of Limonene and Subsequent Diol Formation
Peroxygenases offer an alternative enzymatic route for the synthesis of limonene-1,2-diols. These enzymes can catalyze the stereospecific epoxidation of limonene, which is then followed by hydrolysis to form the diol.
A peroxygenase-containing preparation from oat (Avena sativa) flour has been successfully used for the biocatalytic epoxidation of both (R)- and (S)-limonene. nih.govdntb.gov.uamdpi.com The reaction with (S)-limonene yields cis-1,2-monoepoxide with excellent diastereoselectivity. nih.govdntb.gov.uamdpi.com This epoxide can then undergo a tandem protocol involving hydrolytic ring-opening under mild acidic conditions to produce enantiopure (1R,2R,4S)-1,2-diol. nih.govdntb.gov.uamdpi.com This method is advantageous due to its operational simplicity and the use of a cost-effective enzymatic source. nih.govdntb.gov.ua
Chloroperoxidase from Caldariomyces fumago has also been shown to regio- and diastereoselectively transform limonene into the 1,2-epoxide, which then hydrolyzes to the corresponding diol under the reaction conditions. mdpi.com
Protein Engineering of Limonene Epoxide Hydrolases for Enhanced Enantioselectivity
Protein engineering techniques are being employed to improve the properties of limonene epoxide hydrolases (LEHs), such as their enantioselectivity and substrate scope. d-nb.info Computational design and molecular dynamics simulations have been used to create LEH variants that can produce specific enantiomeric diols. d-nb.info
While much of the engineering focus has been on producing other chiral diols, these strategies hold promise for creating LEH variants with enhanced activity and selectivity for the synthesis of this compound. For example, engineering efforts have successfully expanded the substrate scope of LEHs to include the kinetic resolution of racemic oxetanes, leading to the enantiocomplementary synthesis of chiral 1,3-diols. figshare.com This demonstrates the potential of protein engineering to tailor these enzymes for specific synthetic applications.
This compound as a Chiral Building Block in Organic Synthesis
The well-defined stereochemistry of this compound makes it a valuable chiral building block in organic synthesis. lookchem.commendelchemicals.com Its functional groups and chiral centers provide a scaffold for the construction of more complex and biologically active molecules.
Application in the Preparation of Complex Organic Molecules
This compound serves as a starting material for the synthesis of a variety of complex organic molecules. Its diol functionality allows for a range of chemical transformations, including oxidation to ketones or aldehydes, and substitution reactions to introduce other functional groups. The inherent chirality of the molecule is transferred to the products, enabling the synthesis of enantiomerically pure compounds.
Derivatization to Chiral Aminodiols
One important application of chiral diols is their conversion to chiral aminodiols. This transformation is typically achieved through a sequence of reactions that may involve stereoselective epoxidation followed by ring-opening with an amine. For example, pinane-based allylic alcohols have been converted to aminodiols through stereoselective epoxidation and subsequent ring-opening with primary and secondary amines. researchgate.net A similar strategy could be envisioned for the derivatization of this compound, further expanding its utility as a chiral building block for the synthesis of ligands and other functional molecules.
Ring-Opening Reactions of Epoxide Intermediates with Amines
Synthesis of Chiral Cyclic Carbonates from Limonene-1,2-Diols
Chiral cyclic carbonates are valuable building blocks for creating polymers and fine chemicals. mdpi.com this compound and its diastereomers can be converted into their corresponding five-membered cyclic carbonates. A systematic study has been performed to synthesize the four diastereomerically distinct limonene-1,2-diols and their subsequent conversion to cyclic carbonates by selecting appropriate starting materials (trans- and cis-limonene oxide) and reaction conditions. beilstein-journals.org
The synthesis of cyclic carbonates from diols can be achieved through various methods, often involving the reaction with a carbonyl source. A prominent method is the coupling reaction of the corresponding epoxide with carbon dioxide (CO₂). mdpi.comdntb.gov.uad-nb.info This process is typically catalyzed by metal-containing systems.
Research has demonstrated a two-step, one-pot synthesis that avoids the isolation of the intermediate epoxide. dntb.gov.uad-nb.info In this process, a phosphotungstate polyoxometalate catalyst is active for both the initial epoxidation of limonene and the subsequent CO₂ insertion to form the cyclic carbonate. dntb.gov.uad-nb.info The efficiency of the carbonation step can be enhanced by using the polyoxometalate in conjunction with a classical halide catalyst, which creates a synergistic effect. dntb.gov.uad-nb.info
The conditions for the carbonation of 1,2-limonene oxide have been investigated using various catalytic systems, with some reactions proceeding at milder temperatures (75–100°C) and lower pressures (10–50 bar), although often requiring longer reaction times. d-nb.info
Table 2: Selected Catalytic Systems for the Carbonation of 1,2-Limonene Oxide
| Catalyst | Co-catalyst / Additive | Solvent | Temperature (°C) | Pressure (bar) | Time (h) | Reference |
|---|---|---|---|---|---|---|
| Polyoxometalate (A) | Halide catalyst | None (Solvent-free) | - | - | - | dntb.gov.uad-nb.info |
| Aluminium(III)(salen) acetate | n-Bu₄NBr | - | 0 | 1 | - | mdpi.com |
Advanced Analytical and Spectroscopic Characterization of 1r,2r,4s Limonene 1,2 Diol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural and stereochemical elucidation of organic molecules, including the various stereoisomers of limonene-1,2-diol. nih.govresearchgate.net
Proton (¹H) and Carbon-¹³ (¹³C) NMR for Structural Elucidation and Stereochemical Assignment
Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are indispensable tools for defining the connectivity and stereochemistry of (1R,2R,4S)-limonene-1,2-diol. The chemical shifts and coupling constants observed in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a detailed fingerprint of the molecule's structure. nih.govrsc.org
In a study involving the biotransformation of S-(-)-limonene by Fusarium oxysporum 152B, the exclusive product was identified as (-)-(1R,2R,4S)-limonene-1,2-diol. wiley.com The structural assignment was confirmed through comprehensive NMR analysis. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are crucial for correlating directly bonded protons and carbons, while Nuclear Overhauser Effect Spectroscopy (NOESY) reveals through-space interactions between protons, which is vital for confirming the relative stereochemistry. wiley.comnih.gov
The ¹H and ¹³C NMR data for this compound, along with its enantiomer (1S,2S,4R)-limonene-1,2-diol, have been extensively documented. For instance, the ¹³C NMR spectrum of this compound exhibits characteristic signals that, when compared with its diastereomers, allow for unambiguous identification. nih.govrsc.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Values (ppm) for this compound and a Diastereomer.
| Atom No. | This compound (CDCl₃) ¹³C δ | This compound (CDCl₃) ¹H δ | (1S,2S,4R)-Limonene-1,2-diol (CDCl₃) ¹³C δ | (1S,2S,4R)-Limonene-1,2-diol (CDCl₃) ¹H δ |
|---|---|---|---|---|
| 1 | 74.1 | - | 73.8 | - |
| 2 | 77.4 | 3.58 (dd, J = 11.8, 4.5 Hz) | 71.4 | 3.63 (t, J = 3.49 Hz) |
| 3 | 28.3 | 1.80 (dt, J = 12.8, 3.3 Hz) | 26.5 | 1.92 (m) |
| 4 | 43.8 | 2.08 (tt, J = 12.3, 3.6 Hz) | 37.4 | 2.20 - 2.33 (m) |
| 5 | 36.2 | 1.24-1.36 (complex) | 33.6 | 1.46 - 1.68 (m) |
| 6 | 21.1 | 1.93 (m) | 26.1 | 1.46 - 1.68 (m) |
| 7 | 148.6 | - | 149.2 | - |
| 8 | 109.2 | 4.72 (m) | 109.0 | 4.64 - 4.77 (m) |
| 9 | 19.1 | 1.21 (s) | 21.1 | 1.26 (s) |
| 10 | 21.1 | 1.71 (s) | - | 1.72 (m) |
Data compiled from various spectroscopic studies. rsc.orgrsc.org Note that specific chemical shifts can vary slightly depending on the solvent and experimental conditions.
Differentiation of Diastereomers through Characteristic NMR Signals
The four diastereomers of (R)-limonene-derived diols, including this compound, can be differentiated by their unique NMR signals. A systematic study synthesizing all four diastereomers revealed that while some diastereomers exhibit similar NMR data, careful analysis of both ¹H and ¹³C chemical shifts allows for their unambiguous distinction. nih.govbeilstein-journals.org This spectroscopic fingerprinting is crucial for identifying and quantifying specific stereoisomers in a mixture. For example, the chemical shifts of the carbons in the cyclohexane (B81311) ring are particularly sensitive to the stereochemical configuration.
Application of Mosher Esters Methodology for Absolute Stereochemistry Determination
To unequivocally determine the absolute stereochemistry of a chiral alcohol like this compound, the Mosher's method is a powerful NMR-based technique. umn.edunih.gov This method involves the preparation of diastereomeric esters by reacting the alcohol with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). umn.edu
The resulting diastereomeric Mosher esters exhibit different ¹H NMR spectra. By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons near the newly formed chiral center, the absolute configuration of the original alcohol can be determined. umn.edunih.gov This methodology has been successfully applied to confirm the absolute stereochemistry of related limonene-1,2-diol diastereomers, providing definitive proof of their three-dimensional structure. researchgate.netresearchgate.net
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are essential for assessing the purity and stereoisomeric composition of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Product Identification
Gas chromatography-mass spectrometry (GC-MS) is a vital tool for monitoring the progress of reactions that produce limonene-1,2-diols and for identifying the products formed. nih.gov For instance, in the biotransformation of limonene (B3431351), GC-MS can be used to track the consumption of the starting material and the formation of the diol product. wiley.com The mass spectrum provides the molecular weight of the product, which for limonene-1,2-diol is 170.25 g/mol , and the fragmentation pattern aids in its structural identification. nih.gov Chiral GC columns can further be used to separate and quantify the different stereoisomers present in a sample. nih.gov
High-Performance Liquid Chromatography (HPLC) for Purity and Stereoisomer Separation
High-performance liquid chromatography (HPLC) is a widely used technique for determining the purity of chemical compounds and for separating stereoisomers. walshmedicalmedia.com For limonene-1,2-diols, HPLC analyses have been employed to demonstrate the purity of isolated diastereomers, often exceeding 98%. researchgate.netresearchgate.netresearchgate.net The use of chiral stationary phases in HPLC allows for the effective separation of enantiomers and diastereomers, which is crucial for determining the enantiomeric excess and diastereomeric ratio of a sample. rsc.org This is particularly important in stereoselective synthesis and biotransformation studies, where the goal is to produce a single, pure stereoisomer. researchgate.net
Chiral Gas Chromatography (Chiral GC) for Enantiomeric Analysis
Chiral Gas Chromatography (GC) is an essential technique for the enantiomeric analysis of volatile chiral compounds like limonene-1,2-diol. uni-muenchen.de This method allows for the separation and quantification of enantiomers, which are non-superimposable mirror images of each other that often possess identical physical properties in an achiral environment but can have different biological activities. gcms.cz The analysis of this compound and its enantiomer, (1S,2S,4R)-limonene-1,2-diol, relies on the use of specialized chiral stationary phases (CSPs) within the GC column. uni-muenchen.degcms.cz
The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. uni-muenchen.de These complexes have different thermodynamic stabilities, leading to different retention times and thus enabling their separation. uni-muenchen.de Derivatized cyclodextrins are the most common and effective CSPs for this purpose. gcms.czresearchgate.net Columns with phases like β-cyclodextrin derivatives have demonstrated success in resolving various chiral compounds, including limonene and its derivatives. gcms.czuctm.eduoup.com
In the context of producing specific stereoisomers like this compound via biotransformation, chiral GC is indispensable. For instance, studies on the degradation of (4S)-limonene by the bacterium Rhodococcus erythropolis DCL14 have used chiral GC to confirm that both stereoisomers of (4S)-limonene-1,2-epoxide are converted exclusively to optically pure this compound. nih.gov Similarly, the enantiomeric excess (ee) of limonene enantiomers in essential oils has been determined with high accuracy using chiral GC, often showing values greater than 99%. acs.org The high efficiency, sensitivity, and rapid separation times make chiral GC, especially when coupled with mass spectrometry (GC-MS), a powerful tool for the unambiguous identification and quantification of trace amounts of enantiomers. uni-muenchen.de
Table 1: Examples of Chiral GC Columns and Their Applications
| Chiral Stationary Phase | Base Material | Common Applications | Reference |
|---|---|---|---|
| Rt-βDEXse | 2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin | Provides good resolution for limonene, linalool (B1675412), and 2,3-butanediol. | gcms.cz |
| Rt-βDEXsm | 2,6-di-O-methyl-3-O-tert-butyldimethylsilyl-β-cyclodextrin | Separation of enantiomers in lavender oil, including linalool and linalool oxides. | gcms.cz |
| Hydrodex β-3P | Heptakis-(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin | Good separation of limonene, linalool, and terpendiol in rose oil. | uctm.edu |
| Hydrodex β-TBDAc | Heptakis-(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin | Separation of linalool, α-terpineol, and α-ionone enantiomers. | uctm.edu |
Computational Chemistry Approaches
Computational chemistry provides profound insights into the formation of this compound, elucidating reaction mechanisms, enzyme-substrate interactions, and the origins of stereoselectivity that are often difficult to probe experimentally. acs.orgarxiv.org
Density Functional Theory (DFT) Studies for Reaction Mechanisms, Regioselectivity, and Thermodynamic Analysis
Density Functional Theory (DFT) is a quantum-mechanical method widely used to investigate the electronic structure and reactivity of molecules. researchgate.net DFT calculations have been instrumental in elucidating the catalytic mechanism of limonene epoxide hydrolase (LEH), the enzyme responsible for converting limonene-1,2-epoxide (B132270) to limonene-1,2-diol. nih.gov
Studies using the B3LYP functional have modeled the LEH active site to understand the hydrolysis of different limonene-1,2-epoxide stereoisomers. nih.govcapes.gov.br These calculations support a concerted general acid/general base-catalyzed reaction mechanism. nih.govcapes.gov.br In this mechanism, the reaction proceeds in a single step involving the protonation of the epoxide's oxygen by an acidic residue (Asp101), nucleophilic attack by a water molecule on an epoxide carbon, and simultaneous proton abstraction from the water molecule by a basic residue (Asp132). nih.govcapes.gov.brebi.ac.uk
DFT studies also provide a theoretical explanation for the experimentally observed regioselectivity. capes.gov.br The hydrolysis of (4S)-limonene-1,2-epoxide yields this compound. rhea-db.orggrafiati.com This outcome is a result of the specific orientation of the substrate within the enzyme's active site, which favors the nucleophilic attack at one specific carbon of the epoxide ring over the other. capes.gov.br Thermodynamic analysis through DFT allows for the calculation of activation energies for competing reaction pathways. For the LEH-catalyzed conversion of (1R,2S,4R)-limonene-1,2-epoxide to (1S,2S,4R)-limonene-1,2-diol, a theoretical activation energy of 14.9 kcal/mol was computed, which shows good agreement with the experimental value of 12.4 kcal/mol. diva-portal.org These theoretical investigations confirm the feasibility of the proposed mechanisms and provide a quantitative basis for understanding the enzyme's selectivity. diva-portal.orgresearchgate.net
Quantum-Mechanical and Molecular-Mechanical (QM/MM) Studies of Enzymatic Catalysis
To accurately model enzymatic reactions, it is often necessary to combine the high accuracy of quantum mechanics (QM) for the reactive part of the system with the efficiency of molecular mechanics (MM) for the surrounding protein environment. This hybrid QM/MM approach has been successfully applied to study the enzymatic catalysis of limonene-1,2-epoxide hydrolysis by LEH. nih.govacs.org
QM/MM calculations have provided detailed insights into the reaction mechanism and the roles of key active site residues. nih.gov For the hydrolysis of limonene-1,2-epoxide, these studies calculated activation barriers of 16.9 kcal/mol for the nucleophilic attack on the more substituted epoxide carbon and 25.1 kcal/mol for the attack on the less substituted carbon. nih.govwikipedia.org This significant energy difference explains the enzyme's preference for attacking the more substituted carbon, which is consistent with an acid-catalyzed mechanism. wikipedia.org
The studies highlight a crucial catalytic triad (B1167595) composed of Asp101, Arg99, and Asp132. nih.govwikipedia.org Asp132 acts as the base that deprotonates the nucleophilic water molecule, while Asp101 serves as the acid that protonates the epoxide oxygen. wikipedia.org The positively charged Arg99 residue stabilizes the negative charges on both aspartate residues. wikipedia.org Furthermore, residues Tyr53 and Asn55 are identified as important for positioning the water molecule for an optimal nucleophilic attack through hydrogen bonding. nih.govwikipedia.org By combining QM/MM calculations with molecular dynamics simulations, researchers can also investigate how the enzyme's internal dynamics and the presence of different substrates influence catalytic behavior. acs.orgsci-hub.se
Table 2: Calculated Activation Energies from QM/MM Studies for Limonene Epoxide Hydrolysis
| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Computational Method | Key Finding | Reference |
|---|---|---|---|---|
| Attack on more substituted C | 16.9 | B3LYP/6-31G(d,p)//CHARMM | This pathway is energetically favored, explaining the observed regioselectivity. | nih.gov, wikipedia.org |
| Attack on less substituted C | 25.1 | B3LYP/6-31G(d,p)//CHARMM | This pathway is significantly less favorable. | nih.gov, wikipedia.org |
Molecular Modeling for Active Site Interactions and Stereoselectivity Prediction
Molecular modeling encompasses a range of computational techniques, including molecular dynamics (MD) simulations and docking, that are used to study the interactions between a substrate and an enzyme's active site and to predict the stereochemical outcome of a reaction. acs.orgd-nb.info These methods have been pivotal in understanding and engineering the stereoselectivity of limonene epoxide hydrolase (LEH). d-nb.infonih.gov
Directed evolution experiments have successfully created LEH mutants with inverted or enhanced stereoselectivity. acs.orgnih.gov Molecular modeling provides a rational framework for these observations. For example, crystal structures of LEH mutants combined with computational calculations revealed that the flexibility of the binding pocket plays a crucial role. acs.orgnih.gov For some substrates, a pronounced flexibility can disrupt the necessary alignment between the nucleophilic water and the epoxide, thereby inhibiting the reaction. acs.orgnih.gov
Computational design strategies, such as the Rosetta software suite, have been used to engineer LEH variants. d-nb.info The predicted enantioselectivity of these designed enzymes can be further screened and validated using high-throughput MD simulations. d-nb.info This combined computational approach has successfully created enantiocomplementary mutants capable of producing either the (R,R)- or (S,S)-diol from meso-epoxides with high enantiomeric excess. d-nb.info Quantum chemical cluster models of the active site have also been used to predict the stereoselectivity of wild-type and mutant LEH. acs.org These models have shown that for mutants engineered to produce the (S,S)-diol, the calculated energy barrier for the corresponding reaction pathway is indeed lower, demonstrating the predictive power of these theoretical approaches in guiding protein engineering efforts. acs.org
Table 3: Key Active Site Residues of Limonene Epoxide Hydrolase (LEH) and Their Functions
| Residue | Function | Method of Identification | Reference |
|---|---|---|---|
| Asp101 | Acts as a general acid, protonating the epoxide oxygen. | Mutagenesis, QM/MM, DFT | wikipedia.org, capes.gov.br, ebi.ac.uk |
| Asp132 | Acts as a general base, activating the nucleophilic water molecule. | Mutagenesis, QM/MM, DFT | wikipedia.org, capes.gov.br, ebi.ac.uk |
| Arg99 | Stabilizes the negative charges on Asp101 and Asp132; may facilitate proton transfer. | Mutagenesis, QM/MM | nih.gov, wikipedia.org, ebi.ac.uk |
| Tyr53 | Positions and stabilizes the nucleophilic water via hydrogen bonding. | Mutagenesis, QM/MM | nih.gov, wikipedia.org |
| Asn55 | Positions and stabilizes the nucleophilic water via hydrogen bonding. | Mutagenesis, QM/MM | nih.gov, wikipedia.org |
Mechanistic Investigations of Biological Activities of 1r,2r,4s Limonene 1,2 Diol Excluding Clinical Human Trials
Studies on Antiproliferative Activity and Stereochemical Influence
The potential of (1R,2R,4S)-limonene-1,2-diol to inhibit cell growth and the critical role of its stereochemistry have been evaluated in various in vitro models.
In vitro Evaluations Against Tumor and Non-Tumor Cell Lines
Research has explored the antiproliferative effects of limonene-1,2-diol stereoisomers on human tumor and non-tumor cell lines. nih.govresearchgate.net While significant cytostatic effects were not observed in some studies, the findings suggest a differential impact on cancerous versus healthy cells. nih.govresearchgate.net For instance, studies have shown that while some limonene (B3431351) derivatives can be cytotoxic to tumor cell lines like HeLa, they have little effect on non-tumor cell lines such as Vero cells. nih.gov Specifically, this compound, produced from the biotransformation of S-(−)-limonene, has been evaluated for its antiproliferative activity. nih.govresearchgate.netwiley.com A key finding is the lack of a significant in vitro antiproliferative effect of limonene-1,2-diol against non-tumor cells, which suggests a degree of selectivity. nih.govresearchgate.netwiley.com
Table 1: In vitro Antiproliferative Activity of Limonene Derivatives
| Compound/Extract | Cell Line(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| (+)-(1S,2S,4R)-limonene-1,2-diol | Human lung cancer cell lines (A549, H1264, H1299, Calu-6) | Cytotoxic activity with IC50 values from 0.62 to 1.73 mg/mL. | nih.gov |
| Carvone | HeLa (cervix epithelioid carcinoma), Vero (monkey kidney) | Cytotoxic to HeLa cells (CC50 = 74.5 µg/mL), little effect on Vero cells (CC50 > 200 µg/mL). | nih.gov |
| D-Limonene | K562 (human chronic myeloid leukemia) | Significant reduction in viability in a dose- and time-dependent manner. | paom.pl |
| D-Limonene | Mouse primary hepatocytes | Non-significant reduction in viability compared to doxorubicin. | paom.pl |
Role of Stereogenic Centers in Modulating Cellular Effects
Limonene-1,2-diol has eight possible stereoisomers due to its three stereogenic centers, and the specific spatial arrangement of atoms is crucial for its biological function. nih.govresearchgate.netwiley.com The biotransformation of R-(+)-limonene exclusively yields (+)-(1S,2S,4R)-limonene-1,2-diol, while S-(−)-limonene biotransformation produces only (−)-(1R,2R,4S)-limonene-1,2-diol. nih.govresearchgate.netwiley.com This stereospecific production highlights the influence of the starting material's chirality on the resulting metabolite's structure.
Studies have indicated that the stereochemical configuration significantly influences the biological activity of limonene derivatives. Although significant cytostatic effects were not consistently observed for limonene-1,2-diol, a noticeable influence of the stereogenic centers on the antiproliferative activity was reported. nih.govresearchgate.netwiley.com This suggests that even subtle differences in the three-dimensional structure between stereoisomers can lead to variations in their interactions with cellular targets. smolecule.com
Immunomodulatory Effects and Cellular Interactions
This compound has been shown to modulate various functions of the immune system, particularly those involving T lymphocytes.
Modulation of T Lymphocyte Activity and Viability
Limonene-1,2-diol, a metabolite of d-limonene, has demonstrated the ability to influence the activity and viability of T lymphocytes. researchgate.netnih.gov Research indicates that both d-limonene and its metabolite, limonene-1,2-diol, can inhibit the production of several key cytokines by both CD4+ and CD8+ T cells. researchgate.netnih.gov Specifically, they inhibit the production of IFN-γ, IL-2, and TNF-α by both T cell subsets, and also IL-4 and IL-13 by CD4+ T cells. researchgate.netnih.gov This suggests an immunomodulatory role for these compounds. researchgate.netnih.gov
Influence on T Cell Activation and Proliferation (e.g., CD25, CD69, CD40L upregulation)
The activation and proliferation of T lymphocytes are critical steps in the adaptive immune response, marked by the upregulation of specific cell surface molecules. Studies have shown that d-limonene and its metabolites, including limonene-1,2-diol, can modulate the upregulation of activation markers such as CD25, CD69, and CD40L on activated T lymphocytes. researchgate.netnih.gov This modulation of key signaling molecules indicates an influence on the processes of T cell activation and subsequent proliferation. smolecule.com
Induction of T Lymphocyte Cell Death at Specific Concentrations
In addition to modulating T cell activity, high concentrations of d-limonene and its metabolite, limonene-1,2-diol, have been observed to induce T lymphocyte cell death. researchgate.netnih.gov This suggests that the concentration of the compound is a critical factor in determining its effect on T cells, shifting from immunomodulation at lower concentrations to inducing cell death at higher levels. researchgate.netresearchgate.net
Mechanistic Basis of Antioxidant Properties
The antioxidant capacity of this compound is a subject of scientific inquiry, with research pointing towards its ability to counteract oxidative damage through various mechanisms. As a diol derivative of limonene, its structure plays a crucial role in its biological functions. researchgate.net
This compound is recognized for its antioxidant activity, which is partly attributed to its ability to scavenge free radicals. This capacity is linked to the presence of hydroxyl groups in its structure. researchgate.net While specific studies detailing the free radical scavenging mechanism of the (1R,2R,4S) isomer are part of a broader investigation into limonene derivatives, the general principle involves the donation of a hydrogen atom from the hydroxyl groups to neutralize reactive oxygen species (ROS), thus mitigating cellular damage. The parent compound, limonene, has demonstrated the ability to eliminate oxygen free radicals and protect against oxidative damage. nih.gov Monoterpenes with hydroxyl functions, such as sobrerol, are noted for their radical scavenging activity. researchgate.net
Beyond direct scavenging, this compound is implicated in the modulation of cellular signaling pathways related to oxidative stress. Research on its parent compound, d-limonene, has shown it can protect human lens epithelial cells from hydrogen peroxide-induced oxidative damage. nih.gov This protection involves the inhibition of the p38 mitogen-activated protein kinase (MAPK) pathway, a key player in cellular responses to stress. nih.gov D-limonene was found to reduce ROS generation, inhibit the activation of caspases-3 and -9, and decrease the Bcl-2/Bax ratio, all of which are critical elements in the apoptotic pathway triggered by oxidative stress. nih.gov While these findings pertain to d-limonene, they provide a mechanistic framework that may be relevant to its diol derivatives. The biotransformation of R-(+)-limonene can yield limonene-1,2-diol, and the fermented products have shown antioxidant activity. periodikos.com.br
Free Radical Scavenging Potential
Antimicrobial and Antifungal Activity against Microorganisms
This compound exhibits notable antimicrobial and antifungal properties, which have been evaluated against a variety of pathogens.
Studies have demonstrated the efficacy of limonene-1,2-diol against several microorganisms. smolecule.com One of the key findings is its activity against the opportunistic fungal pathogen Cryptococcus neoformans. researchgate.net Research on the diastereomers of limonene-1,2-diol isolated from Lippia rubella has highlighted their antifungal potential. researchgate.net The parent compound, limonene, has also shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Streptococcus aureus and Pseudomonas aeruginosa, as well as various fungal species. ms-editions.cl
The stereochemistry of limonene-1,2-diol significantly influences its biological activity. researchgate.net A comparative study of two diastereomers derived from R-(+)-limonene, namely (−)-(1S,2R,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohexane-1,2-diol and the (+)-(1S,2S,4R) isomer, revealed a marked difference in their antifungal efficacy against Cryptococcus neoformans. researchgate.net The syn-diol, (−)-(1S,2R,4R)-limonene-1,2-diol, exhibited significantly stronger antifungal activity with a Minimum Inhibitory Concentration (MIC) of 31.25 μg/ml. researchgate.net In contrast, the trans-diaxial diol, the (+)-(1S,2S,4R) isomer, was considerably less active, with an MIC of 250 μg/ml. researchgate.net This highlights the critical role of the spatial arrangement of the hydroxyl groups in determining the antifungal potency. The biotransformation of S-(-)-limonene exclusively yields (-)-(1R,2R,4S)-limonene-1,2-diol. researchgate.netnih.gov
Table 1: Comparative Antifungal Activity of Limonene-1,2-Diol Diastereomers against Cryptococcus neoformans
| Diastereomer | Configuration | MIC (μg/ml) |
|---|---|---|
| (−)-(1S,2R,4R)-limonene-1,2-diol | syn-diol | 31.25 researchgate.net |
Efficacy against Various Bacterial and Fungal Strains (e.g., Cryptococcus neoformans)
Insecticidal Activity Studies
Research has indicated that limonene derivatives, including this compound, possess insecticidal properties. smolecule.com While specific studies focusing solely on the insecticidal activity of this compound are limited, the broader class of limonene-related compounds has been investigated for its potential as a natural alternative to synthetic insecticides. smolecule.com For instance, limonene oxide, a precursor in the synthesis of limonene-1,2-diol, has shown insecticidal activity against pests. Further research is needed to fully elucidate the specific insecticidal spectrum and mechanism of action of this compound.
Activity against Specific Insect Pests (e.g., Mosquitoes, Cockroaches)
This compound, a derivative of S-(-)-limonene, has demonstrated notable insecticidal properties. Research indicates its potential as a green alternative to synthetic insecticides, particularly against common pests like mosquitoes and cockroaches. smolecule.com The mechanism of action, while not fully elucidated in the provided search results, is an area of active investigation. The compound is part of a broader class of monoterpenoids being studied for their repellent and insecticidal effects. science.gov
Interactive Data Table: Insecticidal Activity of this compound
| Target Pest | Observed Effect | Source |
| Mosquitoes | Insecticidal activity | smolecule.com |
| Cockroaches | Insecticidal activity | smolecule.com |
Role in Metabolic Fate and Detoxification Pathways
The metabolic journey of this compound is complex, involving interactions with various enzymes and subsequent degradation in different biological systems.
Interactions with Enzymes Involved in Detoxification Processes
This compound is a metabolite of S-(-)-limonene, formed through the action of specific enzymes. A key enzyme in its formation is limonene-1,2-epoxide (B132270) hydrolase (LEH). rhea-db.org This enzyme catalyzes the hydrolysis of limonene-1,2-epoxide to form the diol, a crucial step in the detoxification of limonene. rhea-db.org The enzymatic conversion is highly stereoselective; S-(-)-limonene biotransformation exclusively yields (-)-(1R,2R,4S)-limonene-1,2-diol. researchgate.netnih.govwiley.com This highlights the specific enzymatic pathways involved in its synthesis and subsequent role in detoxification.
Further Degradation within Microbial and Mammalian Metabolic Systems
Following its formation, this compound undergoes further breakdown. In microbial systems, such as the bacterium Rhodococcus erythropolis DCL14, this diol is a key intermediate in the degradation pathway of limonene. rhea-db.org This bacterium metabolizes both enantiomers of limonene through a novel pathway that commences with the formation of the corresponding diols. rhea-db.org
In mammalian systems, while direct evidence for the complete degradation pathway of this compound is not detailed in the provided results, the initial formation from limonene is a recognized metabolic step. The biotransformation of limonene to its diol metabolites is a critical part of its detoxification and elimination from the body. researchgate.net
Structure-Activity Relationship (SAR) Studies of Limonene Diol Derivatives
The biological activity of limonene-1,2-diol is intrinsically linked to its stereochemistry. researchgate.netnih.gov The compound has eight possible stereoisomers, each potentially exhibiting different biological properties. researchgate.netnih.govwiley.com
Studies comparing the enantiomers have revealed the importance of the spatial arrangement of the functional groups. For instance, the biotransformation of R-(+)-limonene produces exclusively (+)-(1S,2S,4R)-limonene-1,2-diol, while S-(-)-limonene yields only (-)-(1R,2R,4S)-limonene-1,2-diol. researchgate.netnih.govwiley.com This stereospecificity is crucial as different stereoisomers can have varying biological effects. For example, a study on the antiproliferative activity of limonene-1,2-diol suggested a possible influence of the stereogenic center on its biological activity, even though no significant cytostatic effects were observed in that particular study. researchgate.netnih.gov
The comparison with other isomers, such as the cis-1,2-diol, further underscores the importance of the diol's configuration. The cis-isomer, (1S,2R,4R)-limonene-1,2-diol, has been shown to have superior antifungal activity compared to the trans-isomer, (1S,2S,4R)-limonene-1,2-diol. This highlights that subtle changes in the three-dimensional structure can lead to significant differences in biological function.
Interactive Data Table: Stereoisomers and Related Compounds
| Compound Name | Stereochemistry | Precursor | Key Finding | Source |
| (-)-(1R,2R,4S)-Limonene-1,2-diol | 1R, 2R, 4S | S-(-)-Limonene | Product of stereospecific biotransformation. researchgate.netnih.govwiley.com | researchgate.netnih.govwiley.com |
| (+)-(1S,2S,4R)-Limonene-1,2-diol | 1S, 2S, 4R | R-(+)-Limonene | Enantiomer of the subject compound, produced exclusively from R-(+)-limonene. researchgate.netnih.govwiley.com | researchgate.netnih.govwiley.com |
| (1S,2R,4R)-Limonene-1,2-diol | 1S, 2R, 4R | - | A cis-1,2-diol with superior antifungal activity compared to its trans-isomer. |
Future Directions in 1r,2r,4s Limonene 1,2 Diol Research
Exploration of Novel Biotransformation Pathways and Enzymes
The biosynthesis of (1R,2R,4S)-limonene-1,2-diol is a key area for future investigation. While the conversion from (S)-(-)-limonene is known, the discovery and characterization of new enzymatic pathways could lead to more efficient and selective production.
Current research has identified that the biotransformation of S-(−)-limonene by fungi such as Colletotrichum nymphaeae and Fusarium oxysporum exclusively yields (−)-(1R,2R,4S)-limonene-1,2-diol. wiley.comnih.gov This stereospecificity is a critical advantage of biological systems. The bacterium Rhodococcus erythropolis DCL14 also metabolizes (4S)-limonene to this compound through a pathway initiated by epoxidation of the 1,2-double bond to form limonene-1,2-epoxide (B132270), which is then hydrolyzed. nih.govgrafiati.com
Future research will likely focus on:
Screening for Novel Microorganisms: Prospecting for new fungal and bacterial strains with unique enzymatic machinery for limonene (B3431351) transformation.
Enzyme Discovery and Engineering: Identifying and characterizing the specific monooxygenases and epoxide hydrolases involved in the pathway. grafiati.com Techniques like directed evolution could be employed to enhance enzyme activity, stability, and selectivity.
Pathway Elucidation: Investigating alternative biotransformation routes that may not proceed via the epoxide intermediate, potentially offering more direct and efficient synthesis.
Development of Highly Advanced Stereoselective Synthetic Methodologies
While biotransformation offers high selectivity, the development of advanced chemical synthetic routes is crucial for large-scale production and for creating structural analogs. Future efforts in this area will likely concentrate on achieving high stereoselectivity.
A proof-of-concept tandem protocol has been developed for the preparation of enantiopure (1R,2R,4S)-1,2-diol from (S)-limonene. dntb.gov.uasemanticscholar.orgnih.gov This involves the biocatalytic epoxidation of (S)-limonene to its corresponding cis-1,2-monoepoxide, followed by hydrolytic ring opening. dntb.gov.uasemanticscholar.orgnih.gov The enzyme limonene-1,2-epoxide hydrolase (LEH) from Rhodococcus erythropolis DCL14 has been shown to convert both stereoisomers of (4S)-limonene-1,2-epoxide into optically pure this compound. nih.gov This enantioconvergent property of LEH is highly valuable for industrial synthesis. wikipedia.org
Future research directions include:
Novel Catalytic Systems: Designing new chiral catalysts, including metal-organic frameworks and organocatalysts, for the asymmetric dihydroxylation of (S)-limonene or the stereoselective opening of limonene-1,2-epoxide.
Tandem Catalysis: Developing one-pot reactions that combine multiple catalytic steps to improve efficiency and reduce waste.
Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound to enhance scalability, safety, and control over reaction parameters.
Deeper Elucidation of Molecular Mechanisms Governing Biological Interactions
Understanding how this compound interacts with biological systems at the molecular level is paramount for harnessing its potential applications. While its enantiomer, (1S,2S,4R)-limonene-1,2-diol, has been studied for its immunomodulatory and anti-cancer properties, the specific biological activities of the (1R,2R,4S) isomer are less explored. smolecule.com
Studies have shown that the stereochemistry of limonene-1,2-diol can influence its biological activity. wiley.comnih.gov For instance, research on the antiproliferative activity of limonene-1,2-diol stereoisomers suggests a possible influence of the stereogenic center. wiley.comnih.gov
Future research should aim to:
Identify Molecular Targets: Utilize techniques like affinity chromatography and proteomics to identify the specific proteins and receptors that bind to this compound.
Elucidate Signaling Pathways: Investigate the downstream signaling cascades that are modulated upon binding of the compound to its molecular targets.
Structure-Activity Relationship Studies: Synthesize and test a range of derivatives to understand how modifications to the structure of this compound affect its biological activity.
Application as Chiral Scaffolds for the Development of Novel Bioactive Compounds
The defined stereochemistry of this compound makes it an excellent chiral building block for the synthesis of more complex molecules. Its rigid cyclohexane (B81311) framework and reactive hydroxyl groups can be strategically modified to create a library of novel compounds with potential therapeutic or agrochemical applications.
The enantiomer, (1S,2S,4R)-limonene-1,2-diol, is already utilized as a chiral building block in organic synthesis. The diol functionality allows for various transformations such as oxidation to ketones, reduction to alcohols, and substitution reactions.
Future applications in this area could involve:
Drug Discovery: Using this compound as a starting material for the synthesis of new drug candidates targeting a variety of diseases.
Pesticide Development: Creating novel, biodegradable pesticides with high specificity and low environmental impact. smolecule.com
Chiral Ligand Synthesis: Developing new chiral ligands for asymmetric catalysis, leveraging the inherent chirality of the limonene-1,2-diol scaffold.
Integration of Advanced Computational and Experimental Approaches for Predictive Research
The synergy between computational modeling and experimental work can significantly accelerate research into this compound. Quantum-mechanical and molecular-mechanical (QM/MM) studies have already been used to investigate the mechanism of limonene-1,2-epoxide hydrolysis by LEH. wikipedia.org
Density functional theory (DFT) has been employed to study the synthesis of limonene-1,2-diol, helping to explain observed regioselectivity. researchgate.net
Future research will benefit from:
Enzyme-Substrate Docking: Using computational docking to predict how this compound and its precursors interact with enzyme active sites, guiding enzyme engineering efforts.
QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of novel derivatives based on their chemical structure.
Reaction Mechanism Simulation: Employing advanced computational methods to simulate reaction pathways for both biological and chemical synthesis, providing insights that can be used to optimize reaction conditions.
Green Chemistry Aspects of this compound Production and Utilization
The production and use of this compound are well-aligned with the principles of green chemistry. Limonene itself is a renewable feedstock derived from citrus fruit waste. dntb.gov.uasemanticscholar.orgnih.gov Biocatalytic processes for its conversion operate under mild conditions and often use water as a solvent, minimizing the use of harsh reagents and organic solvents. dntb.gov.uasemanticscholar.orgnih.gov
The use of a peroxygenase-containing preparation from oat flour for the epoxidation of limonene is an example of a cost-effective and environmentally friendly approach. dntb.gov.uasemanticscholar.orgnih.gov
Future research in green chemistry should focus on:
Solvent Selection: Investigating the use of green solvents for extraction and purification processes.
Waste Valorization: Developing methods to utilize any by-products from the synthesis of this compound.
Circular Economy: Integrating the production of this compound into a biorefinery concept where all components of the biomass feedstock are utilized.
Q & A
Basic Research Questions
Q. What enzymatic pathways degrade (1R,2R,4S)-limonene-1,2-diol, and how are they characterized?
- Methodological Answer : The degradation pathway involves oxidoreductases such as limonene-1,2-diol dehydrogenase. In Rhodococcus erythropolis DCL14, this compound is oxidized to (1R,4S)-1-hydroxy-2-oxolimonene via NAD+-dependent dehydrogenation. Enzyme activity assays (e.g., oxygen consumption rates and product identification via GC-MS) confirm substrate specificity and reversibility . Notably, this pathway diverges stereospecifically: (4R)-limonene produces (1S,2S,4R)-diol, while (4S)-limonene yields (1R,2R,4S)-diol .
Q. How is this compound synthesized via biotransformation, and what are optimal conditions?
- Methodological Answer : Fungal strains like Colletotrichum nymphaeae and Penicillium sp. AF-LAB4 efficiently biotransform R-(+)-limonene into (1R,2R,4S)-diol. Key parameters include:
- Substrate concentration : 10–20 g/L R-(+)-limonene .
- Temperature/agitation : 27–30°C, 120–300 rpm .
- Time : Peak yields (4.19–7.8 g/L) achieved at 72–120 h .
- Extraction : Ethyl acetate (80.8% recovery) outperforms chloroform or dichloromethane due to intermediate polarity .
Q. What analytical techniques validate the structural identity and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for stereochemical confirmation. For example, J-coupling constants and NOESY correlations distinguish (1R,2R,4S)-diol from (1S,2S,4R)-diol . Gas Chromatography-Mass Spectrometry (GC-MS) quantifies diastereomeric excess (>99% de) in enzymatic or chemical synthesis products .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of limonene-1,2-diol stereoisomers?
- Methodological Answer : Stereochemistry determines interaction with biological targets. For instance, (1R,2R,4S)-diol exhibits distinct antiproliferative effects compared to (1S,2S,4R)-diol. In vitro assays using human tumor cell lines (e.g., MCF-7, HepG2) reveal no cytotoxicity for (1R,2R,4S)-diol up to 100 µM, suggesting stereospecific safety profiles for therapeutic applications .
Q. What reaction conditions control stereoselective synthesis of this compound?
- Methodological Answer : Chloroperoxidase (CPO) from Caldariomyces fumago achieves >99% diastereomeric excess (de) for (1S,2S)-4R-diol at pH 3.0–6.0 without chloride ions. Adding Cl⁻ reduces stereoselectivity (de <5.4%) due to hypochlorite-mediated non-enzymatic oxidation. Docking simulations confirm steric constraints in the CPO active site drive enantioselectivity .
Q. How can biotransformation yields of this compound be optimized in bioreactors?
- Methodological Answer : Scale-up studies in 7.5 L bioreactors demonstrate:
- Aeration : 1 vvm (volume per volume per minute) enhances oxygen transfer for fungal growth .
- Agitation : 300 rpm balances shear stress and substrate mixing .
- Substrate feeding : Single-dose addition of 15–20 g/L limonene avoids inhibition .
- Biomass : 13.2 g/L wet cells maximize diol production (7.1–7.8 g/L) .
Q. What metabolic engineering strategies enhance limonene-1,2-diol production in microbial hosts?
- Methodological Answer : Overexpression of limonene monooxygenase (e.g., limA/B) and epoxide hydrolase (limC) in Rhodococcus spp. increases diol flux. Co-factor regeneration (NADH/NAD+) via glucose dehydrogenase improves dehydrogenase activity 3-fold . CRISPR interference (CRISPRi) silencing competing pathways (e.g., β-oxidation) redirects carbon toward diol accumulation .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
